2-Bromo-1-chloro-3,4,5-trifluorobenzene
CAS No.: 1000577-28-5
Cat. No.: VC4192072
Molecular Formula: C6HBrClF3
Molecular Weight: 245.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000577-28-5 |
---|---|
Molecular Formula | C6HBrClF3 |
Molecular Weight | 245.42 |
IUPAC Name | 2-bromo-1-chloro-3,4,5-trifluorobenzene |
Standard InChI | InChI=1S/C6HBrClF3/c7-4-2(8)1-3(9)5(10)6(4)11/h1H |
Standard InChI Key | IDWJHPHIYHBSKA-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C(=C1Cl)Br)F)F)F |
Introduction
Chemical Identification and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic name 2-bromo-1-chloro-3,4,5-trifluorobenzene unambiguously defines the substituent positions: bromine at position 2, chlorine at position 1, and fluorine atoms at positions 3, 4, and 5 . The planar aromatic core ensures minimal steric hindrance, while the electron-withdrawing halogens create a polarized electronic environment. The SMILES notation and InChI key IDWJHPHIYHBSKA-UHFFFAOYSA-N
provide machine-readable descriptors for computational modeling .
Crystallographic and Conformational Data
While single-crystal X-ray diffraction data remains unpublished, analogous halogenated benzenes exhibit bond lengths of approximately 1.39 Å for C-C and 1.73–1.90 Å for C-Br/C-Cl bonds. The fluorine substituents induce slight bond angle distortions (~120° for C-F-C) . Computational models predict a dipole moment of 2.1–2.4 D due to asymmetrical halogen distribution.
Synthetic Methodologies
Catalytic Dehalogenation
A patented process employs 5% Pd/C catalysts under hydrogen atmosphere to dehalogenate polychlorinated precursors . For example, 4-chloro-1,2,3-trifluorobenzene undergoes reductive dechlorination at 65°C in the presence of trialkylamine bases, yielding mono-dehalogenated products with >90% selectivity . This method could be adapted for synthesizing the target compound by starting with appropriately substituted dichloro or dibromo intermediates.
Halogen Exchange Reactions
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Measurement Conditions | Source |
---|---|---|---|
Melting Point | Not reported | - | |
Boiling Point | Est. 198–205°C | 760 mmHg | |
LogP (Octanol-Water) | 3.77 | Predicted | |
Vapor Pressure | ~0.15 mmHg | 25°C |
The elevated logP value suggests high membrane permeability, making the compound suitable for lipid-based formulations. The estimated boiling point aligns with structurally similar trihalobenzenes .
Spectroscopic Characteristics
-
: Three distinct signals between δ -110 to -125 ppm corresponding to the three fluorine environments .
-
: Aromatic protons appear as a singlet at δ 7.2–7.5 ppm due to equivalent positions .
-
IR Spectroscopy: Strong absorptions at 750 cm (C-Br stretch) and 1100–1200 cm (C-F stretches) .
Supplier | Purity | Packaging Options | Price Range (USD) | Lead Time |
---|---|---|---|---|
AA BLOCKS | 95% | 250 mg – 25 g | $172 – $5,507 | 12 days |
A2B Chem | 95% | 250 mg – 25 g | $177 – $6,089 | 12 days |
Angene US | 95% | 250 mg – 25 g | $311 – $8,116 | 15 days |
Bulk quantities (>1 kg) require custom synthesis contracts with lead times extending to 8–12 weeks .
Future Research Directions
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